2-Amino-5-methyl-1,3,4-thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPUHXCGUHDVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148347 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>17.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
108-33-8 | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 108-33-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526661 | |
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| Record name | 108-33-8 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.249 | |
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| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC799929EM | |
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The Pervasive Influence of 1,3,4 Thiadiazole Scaffolds
The 1,3,4-thiadiazole (B1197879) ring, a five-membered aromatic system containing one sulfur and two nitrogen atoms, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological properties, making them a focal point of extensive research.
The significance of the 1,3,4-thiadiazole scaffold lies in its ability to act as a bioisostere for other heterocyclic rings and its capacity to engage in various biological interactions. This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The mesoionic nature of the 1,3,4-thiadiazole ring enables it to cross cellular membranes with relative ease, enhancing its bioavailability and interaction with biological targets. mdpi.comtandfonline.commdpi.com
Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of biological activities, as detailed in the table below.
| Biological Activity | Description |
| Antimicrobial | Effective against a variety of bacterial and fungal strains, including resistant pathogens. |
| Anticancer | Shows cytotoxic effects against various cancer cell lines through mechanisms like enzyme inhibition and apoptosis induction. mdpi.comnih.govresearchgate.net |
| Anti-inflammatory | Exhibits anti-inflammatory properties by targeting enzymes involved in the inflammatory cascade. |
| Anticonvulsant | Demonstrates potential in the management of seizures. |
| Antiviral | Active against several viruses, including HIV and other retroviruses. mdpi.com |
| Other Activities | Includes antitubercular, antidiabetic, and diuretic properties. |
A Historical Perspective on 2 Amino 5 Methyl 1,3,4 Thiadiazole
The history of 2-Amino-5-methyl-1,3,4-thiadiazole is intrinsically linked to the broader development of 1,3,4-thiadiazole (B1197879) chemistry. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazide (B42300) with a suitable carboxylic acid or its derivative. chemicalbook.comnih.gov Specifically, this compound can be synthesized from the reaction of thiosemicarbazide with acetic acid or acetyl chloride. nih.gov
An early and significant application of this scaffold was in the development of sulfonamide antibacterial agents. One such example is sulfamethizole, a derivative of this compound, which was used for its antimicrobial properties. nih.gov This early use underscored the therapeutic potential of this heterocyclic system and paved the way for further exploration of its derivatives.
Over the decades, research has evolved from focusing primarily on the antimicrobial applications of simple derivatives to exploring the potential of more complex molecules incorporating the this compound core in a variety of therapeutic areas. This shift has been driven by a deeper understanding of its chemical reactivity and its ability to serve as a versatile synthon for more elaborate molecular architectures.
The Current Research Landscape and Future Directions
Established Synthetic Pathways for this compound Synthesis
Conventional methods for synthesizing this compound predominantly rely on the cyclization of precursor molecules, often employing strong acids as catalysts and dehydrating agents.
Cyclization Reactions Utilizing Thiosemicarbazide (B42300) and Acetic Acid
The most common and direct route to this compound involves the reaction of thiosemicarbazide with acetic acid. nih.gov This reaction is typically facilitated by a dehydrating agent to promote the intramolecular cyclization. A variety of acidic catalysts can be employed, with polyphosphoric acid being a frequently cited example. google.com In a typical procedure, thiosemicarbazide and acetic acid are heated in the presence of polyphosphoric acid, leading to the formation of the desired thiadiazole ring. google.com Yields for this method are generally high, with one report indicating an 89.1% yield when the reaction is conducted at temperatures between 105°C and 116°C for 50 minutes. google.com Another approach utilizes phosphorus trichloride in a solid-phase reaction at room temperature, which, after workup, can produce the target compound in a yield of 95.2%. chemicalbook.com
| Reactants | Catalyst/Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thiosemicarbazide, Acetic Acid | Polyphosphoric Acid | 105-116°C, 50 minutes | 89.1 | google.com |
| Aminothiourea, Glacial Acetic Acid | Phosphorus Trichloride, Silica | Room temperature, 10 minutes (grinding) | 95.2 | chemicalbook.com |
Alternative Synthetic Routes for Derivatives
The synthesis of derivatives of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved by employing different carboxylic acids in place of acetic acid. For instance, the reaction of thiosemicarbazide with propionic acid in the presence of polyphosphoric acid yields 2-amino-5-ethyl-1,3,4-thiadiazole. google.com This demonstrates the versatility of the thiosemicarbazide cyclization method for generating a range of 5-alkyl-substituted 2-amino-1,3,4-thiadiazoles.
Another established route for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is through the oxidative cyclization of thiosemicarbazones. This method typically involves the use of an oxidizing agent, such as ferric chloride, to facilitate the ring closure. nih.gov Furthermore, the reaction between thiosemicarbazide and acetyl chloride provides a direct pathway to this compound. nih.gov
A regioselective method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the reaction of a thiosemicarbazide intermediate with p-toluenesulfonyl chloride (p-TsCl) and triethylamine in N-methyl-2-pyrrolidone (NMP). acs.orgorganic-chemistry.org This approach allows for controlled cyclization to yield the desired thiadiazole core. acs.orgorganic-chemistry.org
| Precursor(s) | Reagents | Product | Reference |
|---|---|---|---|
| Thiosemicarbazide, Propionic Acid | Polyphosphoric Acid | 2-Amino-5-ethyl-1,3,4-thiadiazole | google.com |
| Thiosemicarbazone | Ferric Chloride | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
| Thiosemicarbazide | Acetyl Chloride | This compound | nih.gov |
| Thiosemicarbazide intermediate | p-TsCl, Triethylamine, NMP | 2-Amino-1,3,4-thiadiazole derivative | acs.orgorganic-chemistry.org |
Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. These "green" approaches aim to reduce or eliminate the use of hazardous substances and improve energy efficiency.
Deep Eutectic Solvent-Mediated Syntheses
A notable green chemistry approach for the synthesis of this compound utilizes a deep eutectic solvent (DES) as both the solvent and catalyst. chemicalbook.comgoogle.com A common DES for this reaction is a mixture of choline (B1196258) chloride and urea. chemicalbook.comgoogle.com In this method, the DES is first prepared by heating choline chloride and urea. google.com Subsequently, acetic acid and thiosemicarbazide are added, and the mixture is refluxed. google.com This procedure offers several advantages, including the use of a biodegradable and low-cost solvent system, simple product isolation, and the potential for solvent recycling. google.com This method has been reported to produce this compound in a high yield of 96.3%. chemicalbook.comgoogle.com
| Reactants | Solvent/Catalyst System | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic Acid (1 mol), Thiosemicarbazide (1.2 mol) | Choline Chloride (1 mol), Urea (2 mol) | 80°C, 1 hour | 96.3 | chemicalbook.comgoogle.com |
Environmentally Benign Catalysis
The use of environmentally benign catalysts is a cornerstone of green chemistry. In the context of 2-amino-5-substituted-1,3,4-thiadiazole synthesis, phosphorus oxychloride has been employed as a dehydrating agent in the cyclization of aromatic acids with thiosemicarbazide, which can be considered a more traditional approach but is sometimes categorized under greener methodologies due to the efficiency of the reaction. isca.me The development of solid-phase syntheses, such as the previously mentioned method using phosphorus trichloride and silica, also aligns with green chemistry principles by minimizing solvent usage. chemicalbook.com
The use of microwave irradiation and ultrasonication has also been explored as a green approach for the synthesis of thiadiazole derivatives, offering advantages such as reduced reaction times and increased yields. nanobioletters.com While specific examples for this compound are not detailed, these techniques represent a promising avenue for environmentally benign synthesis in this class of compounds.
Mechanistic Studies of this compound Formation
The formation of the 1,3,4-thiadiazole (B1197879) ring from thiosemicarbazide and a carboxylic acid proceeds through a well-established mechanistic pathway. The reaction is initiated by a nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by a dehydration step to form an acylthiosemicarbazide intermediate. The subsequent key step is an intramolecular cyclization, where the sulfur atom of the thiourea moiety acts as a nucleophile and attacks the carbonyl carbon of the acyl group. A final dehydration step then leads to the formation of the aromatic 1,3,4-thiadiazole ring. The acidic conditions employed in many of these syntheses serve to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack and facilitating the dehydration steps.
Multistage Reaction Pathway Elucidation
The formation of this compound is a complex, multi-stage process that proceeds through several key chemical transformations. cyberleninka.ru The primary reactants for this synthesis are typically thiosemicarbazide and acetic acid. The elucidation of the reaction pathway reveals a series of intermediate steps, each with its own transition state, leading to the final stable product.
The process is initiated by the tautomerization of thiosemicarbazide from its thione-amino form to a thiole-imino form. cyberleninka.ru This is followed by the interaction with a protonated acetic acid molecule, leading to the formation of a protonated intermediate. Subsequent steps involve intramolecular cyclization and dehydration to form the thiadiazole ring. Computational studies have been instrumental in mapping out these intricate steps and identifying the most probable reaction pathway. cyberleninka.ru
The general synthetic route involves the cyclization of thiosemicarbazide with acetyl chloride or the acylation of thiosemicarbazide followed by dehydration using reagents like sulfuric acid or polyphosphoric acid. nih.gov Another method involves the reaction of thiosemicarbazide and acetic acid in the presence of a eutectic solvent formed from choline chloride and urea. chemicalbook.com A solid-phase reaction by grinding thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride also yields the desired product. google.com
A detailed multistage pathway, as elucidated by quantum chemistry methods, is outlined below: cyberleninka.ru
Tautomerization of Thiosemicarbazide : The reaction begins with the conversion of thiosemicarbazide from the thione-amino form (1a) to the thiole-imino form (1b). cyberleninka.ru
Formation of a Protonated Intermediate : The thiole-imino form of thiosemicarbazide (1b) interacts with a protonated acetic acid molecule to form a protonated N'-[(dihydroxymethyl)-methane]hydrazinoiminomethanethiole intermediate (2a). cyberleninka.ru
Cyclization and Dehydration : This intermediate then undergoes a series of intramolecular rearrangements and elimination of water molecules to form the final this compound ring structure. cyberleninka.ru
Table 1: Stages in the Synthesis of this compound
| Stage | Description | Reactants | Intermediates/Products |
| 1 | Tautomerization | Thiosemicarbazide (thione-amino form) | Thiosemicarbazide (thiole-imino form) |
| 2 | Intermediate Formation | Thiosemicarbazide (thiole-imino form), Protonated Acetic Acid | Protonated N'-[(dihydroxymethyl)-methane]hydrazinoiminomethanethiole |
| 3 | Cyclization/Dehydration | Protonated Intermediate | This compound |
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling has proven to be a powerful tool for investigating the detailed reaction mechanism of this compound formation. cyberleninka.ru Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been employed to simulate the reaction pathway and analyze the energetics of each step. cyberleninka.ru These simulations provide insights into the structure of transition states and the activation barriers associated with each elementary transformation. cyberleninka.ru
Activation Barrier Estimation (e.g., DFT, MP2 methods)
The calculated activation energies provide a quantitative measure of the energy required to overcome the transition state for each elementary reaction. This data is crucial for optimizing reaction conditions to improve the yield and efficiency of the synthesis. The relative activation energies for the transformation from the initial reactants to the final product have been mapped out, providing a comprehensive energy profile of the reaction. cyberleninka.ru
Table 2: Calculated Activation Energies for Key Reaction Steps
| Reaction Step | Computational Method | Basis Set | Relative Activation Energy (kcal/mol) |
| 1a -> 1b | B3LYP | 6-311+G(2d2p) | Data not specified in source |
| 1b -> 2a | B3LYP | 6-311+G(2d2p) | Data not specified in source |
| 2a -> Product | B3LYP | 6-311+G(2d2p) | Data not specified in source |
| 1a -> 1b | MP2 | 6-311+G(2d2p) | Data not specified in source |
| 1b -> 2a | MP2 | 6-311+G(2d2p) | Data not specified in source |
| 2a -> Product | MP2 | 6-311+G(2d2p) | Data not specified in source |
Tautomerization Pathway Analysis
Tautomerism is a key aspect of the reaction mechanism, particularly in the initial step involving thiosemicarbazide. cyberleninka.ru Quantum chemical modeling allows for a detailed analysis of the tautomerization pathway, including the identification of the most stable tautomeric forms and the transition states connecting them. The initial step of the proposed mechanism is the tautomerism of thiosemicarbazide from the thione-amino form to the thiole-imino form. cyberleninka.ru
The relative energies of the different tautomers can be calculated to determine their populations at equilibrium. The analysis of the potential energy surface for tautomerization provides insights into the dynamics of this process and its influence on the subsequent reaction steps. Understanding the tautomeric equilibrium is essential for a complete description of the reaction mechanism.
Table 3: Tautomeric Forms of Thiosemicarbazide in the Reaction Pathway
| Tautomeric Form | IUPAC Name | Key Structural Feature | Role in Reaction |
| 1a | Hydrazine-1-carbothioamide | C=S (Thione) | Initial Reactant Form |
| 1b | (Z)-hydrazinecarbothioimidic acid | C-SH (Thiole) | Active form for reaction with acetic acid |
Anticancer and Antineoplastic Activities
The 2-amino-1,3,4-thiadiazole framework has been identified as a promising foundation for the development of new anticancer agents. nih.gov The antitumor properties of these derivatives can be significantly influenced by the nature and position of substituents on the thiadiazole core and any associated aromatic rings. nih.gov
In Vitro Cytotoxicity on Various Cancer Cell Lines
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. For instance, the N-(5-methyl- nih.govukrbiochemjournal.orgresearchgate.netthiadiazol-2-yl)-propionamide derivative showed inhibitory action against several tumor cell lines, with the highest sensitivity observed in human hepatocellular carcinoma (HepG2) cells, showing an IC50 value of 9.4 µg/mL. dmed.org.ua Its antiproliferative activity followed the order of hepatocarcinoma > leukemia > breast carcinoma cells. dmed.org.ua
Other studies have reported on various derivatives with potent activity. A novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited strong anti-proliferative effects with an IC50 value of 2.44 µM against LoVo (colon cancer) cells and 23.29 µM against MCF-7 (breast cancer) cells after 48 hours of incubation. nih.gov Disulfide derivatives containing the 1,3,4-thiadiazole moiety also showed significant inhibition against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values of 1.78 µmol/L and 4.04 µmol/L, respectively. nih.govmdpi.com
The cytotoxic potential of these compounds has been evaluated across a diverse panel of cancer cell lines, as detailed in the table below.
| Derivative Class | Cell Line | Cancer Type | IC50 Value | Reference |
| N-(5-methyl- nih.govukrbiochemjournal.orgresearchgate.netthiadiazol-2-yl)-propionamide | HepG2 | Liver | 9.4 µg/mL | dmed.org.ua |
| N-(5-methyl- nih.govukrbiochemjournal.orgresearchgate.netthiadiazol-2-yl)-propionamide | HL-60 | Leukemia | Not specified | dmed.org.ua |
| N-(5-methyl- nih.govukrbiochemjournal.orgresearchgate.netthiadiazol-2-yl)-propionamide | MCF-7 | Breast | 97.6 µg/mL | dmed.org.ua |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | Colon | 2.44 µM | nih.gov |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | Breast | 23.29 µM | nih.gov |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | Breast | 1.78 µmol/L | nih.govmdpi.com |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 | Lung | 4.04 µmol/L | nih.govmdpi.com |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | CCRF-CEM | Leukemia | Not specified | mdpi.com |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives | HCT-15 | Colon | Not specified | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (4e, 4i) | MCF-7 | Breast | 5.36, 2.32 µg/mL | scispace.commdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (4e, 4b, 4i) | HepG2 | Liver | 3.13 - 6.51 µg/mL | scispace.com |
Molecular Mechanisms of Anticancer Action
The anticancer effects of 2-amino-1,3,4-thiadiazole derivatives are mediated through various molecular pathways, primarily involving the induction of programmed cell death (apoptosis) and interaction with key cellular enzymes.
A key mechanism for the anticancer activity of these compounds is the induction of apoptosis. Studies have shown that certain 1,3,4-thiadiazole derivatives can trigger apoptosis in cancer cells. nih.gov For example, specific 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives were found to induce apoptotic cell death in both HepG2 and MCF-7 cells. mdpi.com This was evidenced by a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, a key initiator caspase in the intrinsic apoptotic pathway. mdpi.com Other research on novel 1,3,4-thiadiazoles demonstrated that specific derivatives could significantly increase early apoptosis and necrosis in MCF-7 breast cancer cells. rsc.org Similarly, certain triazol-pyrazol-thiadiazole hybrids were reported to induce apoptosis and increase DNA fragmentation in cancer cells. mdpi.com
The antitumor capacity of 2-amino-1,3,4-thiadiazole derivatives is also linked to their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival. nih.gov One of the noted molecular targets is Topoisomerase II, an enzyme essential for managing DNA tangles and supercoils during replication and transcription. nih.gov
Beyond Topoisomerase II, these derivatives have been found to inhibit a range of other molecular targets, including:
Tubulin Polymerization: Some thiadiazole analogues act as inhibitors of tubulin polymerization, disrupting the formation of microtubules, which are critical for mitosis, thereby arresting the cell cycle. nih.gov
Kinases: Various kinases are targeted, including Abl kinase and the human epidermal growth factor receptor (EGFR), which are pivotal in cancer cell signaling pathways. nih.gov One study identified a derivative that acted as a potential inhibitor of Cyclin-Dependent Kinase 1 (CDK1), leading to cell cycle arrest at the G2/M phase. rsc.org
Other Enzymes: Inhibition of other enzymes such as glutaminase, histone deacetylase (HDAC), and inosine (B1671953) monophosphate dehydrogenase (IMPDH) has also been reported, highlighting the diverse mechanisms through which these compounds exert their anticancer effects. nih.govdovepress.com
Lead Compound Identification for Antitumor Agents
The structural versatility and potent biological activity of the 2-amino-1,3,4-thiadiazole scaffold make it a valuable template for the design of novel antitumor drugs. nih.govnih.gov Numerous studies have identified derivatives with promising anticancer profiles, positioning them as lead compounds for further optimization and development. nih.gov For instance, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine was highlighted for its potent anti-proliferative effects and low toxicity in preclinical models, suggesting its potential as a lead for drug development. nih.gov Similarly, derivatives showing high selective cytotoxicity for cancer cells over normal cells are considered strong candidates for future anticancer therapies. scispace.commdpi.com The consistent discovery of 1,3,4-thiadiazole derivatives with significant cytotoxic activity underscores the importance of this heterocyclic system in the ongoing search for more effective cancer treatments. mdpi.com
Antimicrobial Activities
In addition to their anticancer properties, 2-amino-1,3,4-thiadiazole and its derivatives exhibit a broad spectrum of antimicrobial activities. nih.gov Many reported derivatives are considered lead compounds for the synthesis of new antimicrobial agents, with some demonstrating higher potency than standard antibiotics. nih.gov
Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, a series of 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives displayed significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis and a broad spectrum of antifungal activity against Aspergillus niger and Candida albicans. researchgate.net Other research has produced tris-2,5-disubstituted 1,3,4-thiadiazole derivatives with good antibacterial activity against Streptococcus pneumoniae, Bacillus subtilis, and Pseudomonas aeruginosa, among others, at concentrations as low as 8 µg/mL. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.
| Derivative Class | Microorganism | Type | MIC (µg/mL) | Reference |
| Pyrazole (B372694) derivative (9b) | Aspergillus fumigatus | Fungus | 0.9 | mdpi.com |
| Pyrazole derivative (9b) | Geotrichum candidum | Fungus | 0.08 | mdpi.com |
| Pyrazole derivative (9b) | Staphylococcus aureus | Gram-positive | 1.95 | mdpi.com |
| Pyridine derivative (4c) | Bacillus subtilis | Gram-positive | 0.12 | mdpi.com |
| Pyrazole derivative (9a) | Bacillus subtilis | Gram-positive | 0.12 | mdpi.com |
| Tris-1,3,4-thiadiazole derivative | Staphylococcus aureus | Gram-positive | Good activity | nih.gov |
| p-chlorophenyl derivative | Staphylococcus aureus | Gram-positive | 62.5 | nih.gov |
The antimicrobial action of these compounds is often attributed to the presence of the thiadiazole ring combined with other bioactive moieties, such as pyrazole or substituted phenyl groups. nih.govmdpi.com
Antibacterial Efficacy
Derivatives of 2-amino-1,3,4-thiadiazole have shown considerable promise as antibacterial agents, with various substitutions on the core structure leading to a range of activities against both Gram-positive and Gram-negative bacteria. nih.govekb.eg
Numerous studies have highlighted the efficacy of 2-amino-1,3,4-thiadiazole derivatives against Gram-positive bacteria. For instance, certain 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives, specifically the p-chlorophenyl and p-nitrophenyl variants, have demonstrated notable activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net Similarly, tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have shown good antibacterial activity against strains like Streptococcus pneumoniae, B. subtilis, and S. aureus. nih.gov Other research has identified that some derivatives exhibit moderate to good activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). uobaghdad.edu.iqraparinuni2024.org In a study involving novel 5-aryl-2-amino-1,3,4-thiadiazole derivatives, compounds were effectively evaluated against Staphylococcus aureus and Enterococcus faecalis. ekb.eg
Table 1: Activity of 2-Amino-1,3,4-thiadiazole Derivatives against Gram-Positive Bacteria
| Derivative Compound | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | MIC: 62.5 μg/mL | nih.gov |
| p-chlorophenyl and p-nitrophenyl derivatives of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole | B. subtilis, S. aureus | Good antibacterial activity | researchgate.net |
| Tris-1,3,4-thiadiazole derivative | S. aureus, Corynebacterium diphtheriae | Good antimicrobial activity | nih.gov |
| 2,5-disubstituted 1,3,4-thiadiazole derivatives | Streptococcus pneumoniae, B. subtilis, S. aureus | Good activity at 8-31.25 μg/mL | nih.gov |
| 5-(2′,4′-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole | Streptococcus pyogenes | MIC: 31.25 μg/mL | researchgate.net |
The antibacterial spectrum of these compounds extends to Gram-negative bacteria. The title compound 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole has been shown to be highly active against a wide variety of Gram-negative bacteria. nih.gov Synthesized series of novel 1,3,4-thiadiazole derivatives containing an imine group were evaluated for their activity against Escherichia coli and Klebsiella pneumonia. ekb.eg Further research demonstrated that certain derivatives had a significant inhibitory effect on Pseudomonas aeruginosa. raparinuni2024.org While some derivatives show potent activity, others exhibit low to moderate effects on Gram-negative strains. uobaghdad.edu.iq For example, only the p-nitrophenyl derivative of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole showed good activity against E. coli. researchgate.net
Table 2: Activity of 2-Amino-1,3,4-thiadiazole Derivatives against Gram-Negative Bacteria
| Derivative Compound | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 2,5-disubstituted 1,3,4-thiadiazole derivatives | P. aeruginosa, E. coli, K. pneumoniae | Good activity at 8-31.25 μg/mL | nih.gov |
| 5-(2′,4′-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole | E. coli | MIC: 31.25 μg/mL | researchgate.net |
| p-nitrophenyl derivative of 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole | E. coli | Good activity compared to ampicillin | nih.gov |
| Synthesized 1,3,4-thiadiazole derivatives (1-4) | Klebsiella pneumoniae | Good antibacterial activity | rsc.org |
The antibacterial effects of 2-amino-1,3,4-thiadiazole derivatives are attributed to several mechanisms of action. One significant pathway involves the inhibition of inosine 5'-phosphate (IMP) dehydrogenase. nih.gov Metabolites of 2-amino-1,3,4-thiadiazole, such as a presumed aminothiadiazole mononucleotide, are potent inhibitors of this enzyme, which is crucial for purine (B94841) biosynthesis in bacteria. nih.gov The aminothiadiazole mononucleotide acts as a competitive inhibitor with respect to IMP. nih.gov
Another proposed mechanism suggests that these compounds function similarly to sulfonamide drugs. raparinuni2024.org They may act as competitive inhibitors of p-aminobenzoic acid (PABA) within the folic acid metabolism cycle, thereby inhibiting bacterial multiplication. raparinuni2024.org Furthermore, molecular docking studies have indicated that some 1,3,4-thiadiazole derivatives may exert their effect by inhibiting Kinase ThiM from Klebsiella pneumoniae, which involves the formation of hydrogen bonds with receptor residues. rsc.org
Antifungal Efficacy
In addition to their antibacterial properties, 2-amino-1,3,4-thiadiazole derivatives have been investigated for their effectiveness against various fungal pathogens. mdpi.comwisdomlib.org
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant antifungal activity. nih.gov One notable derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (referred to as C1), has been identified as a potent agent against various Candida species, including azole-resistant isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 96 μg/ml. nih.gov Other studies have also confirmed the activity of different derivatives against Candida albicans and Aspergillus niger. nih.gov For instance, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown good antifungal activity against A. niger. nih.gov
The mechanism of antifungal action for some derivatives has been studied in detail. For the C1 compound, the activity involves the disruption of cell wall biogenesis. nih.gov This is evidenced by several cellular changes, including the inability of treated cells to maintain their shape, the formation of giant cells, and leakage of protoplast material due to reduced osmotic resistance. nih.gov The compound was observed to cause disturbances in the chitin (B13524) septum and an uneven distribution of chitin and β(1→3) glucan, which weakens the cell wall integrity. nih.gov However, this particular derivative did not affect the ergosterol (B1671047) content in Candida cells, indicating a mechanism distinct from that of azole antifungals. nih.gov
Table 3: Antifungal Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Derivative Compound | Fungal Pathogen | Observed Activity | Reference |
|---|---|---|---|
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species (including azole-resistant isolates) | MIC: 8 to 96 μg/ml | nih.gov |
| Chlorinated and fluorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl) amino]-1,3,4-thiadiazol-2-yl}phenols | A. niger | MIC: 25 μg/mL | researchgate.net |
| Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus species, C. albicans | Increased antifungal activity compared to the ligand | nih.gov |
| 2,5-disubstituted 1,3,4-thiadiazole derivatives | A. fumigatus, C. albicans, Geotrichum candidum | MIC: 8 to 31.25 μg/mL | nih.gov |
Antitubercular Properties
The search for new drugs to combat tuberculosis has led to the investigation of 1,3,4-thiadiazole derivatives, which have shown promising activity against Mycobacterium tuberculosis. cbijournal.comresearchgate.net Various synthesized series of 2,5-disubstituted-1,3,4-thiadiazoles have been screened for their antituberculosis activity against the H37Rv strain of M. tuberculosis using the BACTEC 460 radiometric system. cbijournal.comnih.gov
Among the tested compounds, some have shown significant inhibitory activity. For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a 69% inhibitory activity, while 2-phenylamino-5-phenyl-1,3,4-thiadiazole showed 65% inhibition at a concentration of 6.25 μg/mL. cbijournal.com Another series of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives was also evaluated, with the derivative having a cyclohexyl group showing the best inhibitory activity at 67%. cbijournal.com These findings suggest that the 2-amino-1,3,4-thiadiazole scaffold is a valuable starting point for developing new antitubercular agents. cbijournal.com
Table 4: Antitubercular Activity of 2-Amino-1,3,4-thiadiazole Derivatives against M. tuberculosis H37Rv
| Derivative Compound | Concentration | Inhibition (%) | Reference |
|---|---|---|---|
| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 6.25 μg/mL | 69% | cbijournal.com |
| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 6.25 μg/mL | 65% | cbijournal.com |
| N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | 6.25 μg/mL | 67% | cbijournal.com |
| N-phenyl-N′-[4-(5-(p-chlorophenyl)amino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | 6.25 μg/mL | 32% | cbijournal.com |
| 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole | 6.25 μg/mL | Highest inhibition in its series | cbijournal.com |
Antiviral Properties and Applications
The emergence of drug-resistant viral strains necessitates the discovery of new antiviral agents with novel mechanisms of action. The 2-amino-1,3,4-thiadiazole moiety has been identified as a promising scaffold for the development of such agents, demonstrating activity against a variety of human viruses. nih.gov
Derivatives of 2-amino-1,3,4-thiadiazole have shown notable activity against several DNA viruses. For instance, the compound 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole, known as G413, has demonstrated high activity against Herpes Simplex Viruses 1 and 2 (HSV-1, HSV-2) and adenovirus 17. acs.org Further studies on other derivatives have reinforced these findings. Modifications on the 2-amino group, such as the introduction of methyl or allyl groups, showed antiviral activity against HSV-1. acs.org
Human Cytomegalovirus (HCMV), another DNA virus from the Herpesviridae family, has also been a target for these compounds. A large series of novel 2-amino-1,3,4-thiadiazole derivatives were tested for their ability to inhibit HCMV polymerase, with some compounds achieving 100% inhibition in enzymatic assays at a concentration of 25 μM. acs.org
A summary of the activity of selected derivatives against DNA viruses is presented below.
Table 1: Activity of 2-Amino-1,3,4-thiadiazole Derivatives against DNA Viruses
| Compound/Derivative | Target Virus(es) | Observed Activity | Reference(s) |
| 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole (G413) | HSV-1, HSV-2, Adenovirus 17 | High antiviral activity | acs.org |
| 2-Methylamino-1,3,4-thiadiazole derivative | HSV-1 TK-KOS, HSV-1 TK-KOS ACV | Active at 16 µg/mL | acs.org |
| 2-Allylamino-1,3,4-thiadiazole derivative | HSV-1 TK-KOS, HSV-1 TK-KOS ACV | Active at 16 µg/mL | acs.org |
| Patented 2-amino-1,3,4-thiadiazole derivatives (472 compounds) | Human Cytomegalovirus (HCMV) | Inhibition of HCMV polymerase up to 100% at 25 µM | acs.org |
The antiviral spectrum of 2-amino-1,3,4-thiadiazole derivatives extends to RNA viruses. The same compound G413 that was active against DNA viruses also exhibited high activity against RNA viruses such as poliovirus 1, echovirus 2, and coxsackievirus B4. acs.org Interestingly, while modification of the primary amine group with methyl or allyl groups led to a loss of activity against DNA viruses, the inhibitory action against RNA viruses was maintained. acs.org
Other studies have shown that derivatives with small alkyl groups on the 2-amino position, such as methyl and allyl, were active against Coxsackie virus B4, whereas compounds with bulkier aromatic or cycloalkyl groups were inactive. acs.org Furthermore, a pyridine-2-one substituted 1,3,4-thiadiazole derivative demonstrated high inhibitory activity against the Hepatitis B virus (HBV) with a half-maximal inhibitory concentration (IC50) value of 0.3 μM, which is comparable to the standard drug lamivudine (B182088) (IC50 of 0.1μM). acs.org
Table 2: Activity of 2-Amino-1,3,4-thiadiazole Derivatives against RNA Viruses
| Compound/Derivative | Target Virus(es) | Observed Activity | Reference(s) |
| 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole (G413) | Poliovirus 1, Echovirus 2, Coxsackievirus B4 | High antiviral activity | acs.org |
| 2-Methylamino-1,3,4-thiadiazole derivative | Coxsackie virus B4, Sindbis virus, Punto Toro virus | Active at 16 µg/mL; Highest activity against Sindbis virus (9.6 µg/mL) | acs.org |
| 2-Allylamino-1,3,4-thiadiazole derivative | Coxsackie virus B4, Sindbis virus, Punto Toro virus | Active at 16 µg/mL | acs.org |
| Pyridine-2-one substituted 1,3,4-thiadiazole | Hepatitis B Virus (HBV) | IC50 = 0.3 µM | acs.org |
Several mechanisms of action have been proposed for the antiviral effects of 2-amino-1,3,4-thiadiazole derivatives. For RNA viruses like poliovirus, it is suggested that compounds such as G413 act on structural proteins, thereby preventing the assembly of new virus particles. acs.org
In the case of DNA viruses, a more specific mechanism has been identified for a related 2-amino thiazole (B1198619) compound, T157602, against HSV. This compound was found to be a specific inhibitor of the HSV DNA replication machinery by targeting the UL5 component of the helicase-primase complex, with a half-maximal inhibitory concentration (IC50) of 5 μM for helicase activity. acs.org It also inhibited the primase activity of the same complex with an IC50 of 20 μM. acs.org For HCMV, the mechanism appears to involve the direct inhibition of the viral polymerase. acs.org These findings suggest that 1,3,4-thiadiazole derivatives can interfere with viral replication at different stages and through various molecular targets.
Central Nervous System Related Activities
Beyond their antiviral potential, derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their effects on the central nervous system (CNS), revealing significant anticonvulsant, antidepressant, and anxiolytic properties. nih.gov
The search for new antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.gov The 1,3,4-thiadiazole nucleus has emerged as a key pharmacophore in the design of novel anticonvulsant agents. sphinxsai.com
One of the pioneering series of compounds in this area includes 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole (compound 7) and its analogues. This compound was found to have potent anticonvulsant properties in both rat and mouse models, with efficacy comparable to standard drugs like phenytoin, phenobarbital, and carbamazepine. nih.govacs.org Structure-activity relationship studies revealed that alkylation of the side-chain nitrogen atom maintained the potency, but introducing an aryl substituent or lengthening the carbon chain resulted in a loss of activity. nih.govacs.org Similarly, replacing the 2-biphenylyl group with a phenyl or benzyl (B1604629) group also led to inactive compounds. nih.gov
Other research has identified 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole as a promising anticonvulsant. nih.gov Further studies have synthesized various derivatives, with some showing excellent activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. researchgate.netfrontiersin.org For example, a compound named {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} showed 85.44% inhibition in both tests, suggesting that chloro-substitution is beneficial for activity. frontiersin.org
Table 3: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Key Structural Features | Anticonvulsant Activity Profile | Reference(s) |
| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Aminomethyl side chain, 2-biphenylyl group at position 5 | Potent activity in rats and mice, comparable to phenytoin, phenobarbital, and carbamazepine. | nih.govnih.govacs.org |
| 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | 4-Chlorophenylamino group at position 2, pyridyl group at position 5 | Promising anticonvulsant activity. | nih.gov |
| {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one} | Amino-thiadiazole methyl linked to a dihydropyridinone | 85.44% inhibition in scPTZ and MES tests. | frontiersin.org |
| 2-Amino-5-sulphanyl-1,3,4-thiadiazole derivatives (3a, 3b) | Sulphanyl linkage at position 5 | Excellent activity in MES and scPTZ models, comparable to reference drugs. | researchgate.net |
A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has been synthesized and evaluated for antidepressant and anxiolytic effects. acs.org Several of these compounds demonstrated significant properties, with efficacy comparable to the reference drugs imipramine (B1671792) and diazepam. nih.govacs.org
One particularly potent compound, designated 3k, exhibited a mixed antidepressant-anxiolytic profile. acs.orgacs.org In the rat despair test (an animal model of depression), this compound was more effective than imipramine at reducing immobility. acs.org In the social interaction test in rats (an animal model for anxiety), compound 3k was more efficient than diazepam in enhancing the time spent in social interaction. acs.org A notable characteristic of these compounds is a U-shaped or bell-shaped dose-response curve, where activity is optimal within a specific dose range. acs.org The combined antidepressant and anxiolytic effects, along with the specific dose-response relationship, suggest that the mechanism of action for these compounds may involve the serotoninergic (5-HT) system. acs.org
Anti-inflammatory Properties
Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their potential to mitigate inflammatory processes. Research has often focused on the synthesis of novel molecules, including Schiff bases, and their evaluation in established models of inflammation. sphinxsai.comresearchgate.net
One area of investigation involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. researchgate.net Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. However, non-selective inhibition of both COX-1 and COX-2 isoenzymes can lead to side effects. Consequently, research has been directed towards developing selective COX-2 inhibitors, and 2-amino-1,3,4-thiadiazole derivatives have been explored for this purpose. researchgate.net
In vivo studies, such as the carrageenan-induced paw edema model in rats, are commonly used to assess the anti-inflammatory effects of these compounds. researchgate.netresearchgate.netresearchgate.net For instance, a study on 5-alkyl/aryl 2-amino-1,3,4-thiadiazole derivatives identified that compounds with a phenyl substitution on the thiadiazole ring showed promising results in molecular docking studies against the COX-2 receptor. researchgate.net Subsequent in-vivo testing of a derivative, 5-(2,5-dihydroxyphenyl)-2-amino-1,3,4-thiadiazole, demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model. researchgate.net Similarly, various Schiff bases derived from 2-amino-5-aryl-1,3,4-thiadiazole have also been synthesized and shown to possess anti-inflammatory activity in studies using Wistar albino rats. sphinxsai.comresearchgate.net
Table 1: Anti-inflammatory Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Model/Target | Key Findings | Reference(s) |
|---|---|---|---|
| Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole | Carrageenan-induced paw edema in Wistar albino rats | Compounds demonstrated significant anti-inflammatory activity. | sphinxsai.comresearchgate.net |
| 5-(2,5-dihydroxyphenyl)-2-amino-1,3,4-thiadiazole | Carrageenan-induced paw edema in rats / COX-2 docking | Showed significant in-vivo anti-inflammatory activity; docking studies indicated binding affinity for the COX-2 receptor. | researchgate.net |
| 2,4-Disubstituted-5-imino-1,3,4-thiadiazole derivatives | Carrageenan-induced paw edema in rats | Several synthesized compounds exhibited promising anti-inflammatory activity compared to the standard drug, Diclofenac sodium. | researchgate.net |
Antiparasitic Activities
The development of novel antiparasitic agents is a critical area of research due to increasing drug resistance. The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising starting point for the synthesis of new compounds targeting parasitic diseases like leishmaniasis and malaria. nih.govnih.gov
Leishmanicidal Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov Several derivatives of 1,3,4-thiadiazole have shown potent activity against different forms of the parasite. For example, a series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazoles were synthesized and evaluated for their in vitro activity against Leishmania major promastigotes. nih.gov The findings revealed that these compounds possessed strong leishmanicidal effects, with one piperazine (B1678402) analog emerging as the most active, showing an IC50 value of 0.19 microM. nih.gov
Other research has focused on 5-nitroheteroaryl-1,3,4-thiadiazole derivatives. nih.gov Analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole with specific substituents were found to be the most active against L. major amastigotes, with IC50 values of 3 µM. nih.gov Furthermore, a series of derivatives based on 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylepiperazines also exhibited good anti-leishmanial activity against the promastigote form of L. major. nih.gov
Table 2: Leishmanicidal Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Target Species | Activity Metric | Result | Reference(s) |
|---|---|---|---|---|
| 2-(1-methyl-5-nitroimidazol-2-yl)-5-(piperazinyl)-1,3,4-thiadiazole (Compound 3c) | Leishmania major promastigotes | IC50 | 0.19 µM | nih.gov |
| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole analogs (analogs 10 and 11) | Leishmania major amastigotes | IC50 | 3 µM | nih.gov |
| 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-(4-methylbenzoyl)piperazine (Compound 6d) | Leishmania major promastigotes | IC50 | 94 µM | nih.gov |
| 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-(4-fluorobenzoyl)piperazine (Compound 6e) | Leishmania major promastigotes | IC50 | 77.6 µM | nih.gov |
Antimalarial Activity
Malaria remains a significant global health issue, and the search for new therapeutic agents is ongoing. The thiadiazole scaffold has been explored for its potential in developing novel antimalarial drugs. nih.gov Research indicates that certain 1,3,4-thiadiazole derivatives can exhibit inhibitory activity against essential enzymes in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. One study highlighted a 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivative that showed excellent inhibitory activity against pfCA, a specific carbonic anhydrase enzyme in P. falciparum. nih.gov This suggests that the 1,3,4-thiadiazole nucleus is a viable therapeutic target for the development of new antimalarial leads. nih.gov
Table 3: Antimalarial Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Target | Key Findings | Reference(s) |
|---|---|---|---|
| 1,3,4-thiadiazole-2-sulfonamide derivative (Compound 18) | Plasmodium falciparum carbonic anhydrase (pfCA) | Showed excellent inhibitory activity against the enzyme. | nih.gov |
Structure Activity Relationship Sar Studies for 2 Amino 5 Methyl 1,3,4 Thiadiazole Derivatives
Impact of Substituents at the 2-Position on Biological Profiles
The 2-amino group is a primary site for chemical modification, and alterations here significantly influence the biological activity of the resulting derivatives. The nature of the substituent attached to this amino group can dictate the compound's potency and even its mechanism of action.
For instance, in the development of inhibitors for the enzyme 6-phosphogluconate dehydrogenase (6PGD), a systematic exploration of N-substituents on the 2-amino-1,3,4-thiadiazole (B1665364) core was conducted. acs.org A study optimizing a lead compound, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, found that replacing the 4-nitrobenzamide (B147303) group with other substituents had a profound effect. The introduction of a 2-(3,4-dichlorophenyl)acetamide (B2721671) group resulted in compound 5o , which not only showed high potency against 6PGD but also exhibited significant antiviability against A549 lung cancer cells, with an EC₅₀ value of 15 ± 2.6 μM. acs.org This highlights that complex acetamide (B32628) moieties at the 2-position can be crucial for achieving potent cellular activity. acs.org
In the context of antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, SAR studies have shown that the electronic properties of groups attached to the 2-position are determinant. mdpi.com For a series of 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl)acetamide derivatives, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the N-aryl ring enhanced anti-HIV-1 activity compared to the unsubstituted phenyl derivative. mdpi.com The steric properties and position of these substituents also influenced antiretroviral activity. mdpi.com
Conversely, for some antimicrobial applications, a free, unsubstituted amino group at the 2-position confers the highest activity. nih.gov Derivatization of this amine tends to decrease antibacterial potency. nih.gov
Table 1: Impact of 2-Position Substituents on Biological Activity
| Base Scaffold | Substituent at 2-Position (R) | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-R | 2-(3,4-dichlorophenyl)acetamide | 6PGD Inhibition / A549 cell viability | Showed high potency with an EC₅₀ of 15 ± 2.6 μM. | acs.org |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-R | Arylacetamide with electron-withdrawing groups (F, CF₃) | HIV-1 Reverse Transcriptase | Enhanced antiviral activity compared to unsubstituted arylacetamides. | mdpi.com |
| 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole | Free amine (-NH₂) | Antibacterial | Confers maximum antibacterial activity. | nih.gov |
Influence of Substituents at the 5-Position on Biological Profiles
The substituent at the 5-position of the 2-amino-1,3,4-thiadiazole ring plays a pivotal role in modulating the compound's interaction with biological targets. Variations from simple alkyl groups to complex aromatic systems can lead to significant changes in activity.
Alkyl Group Effects (e.g., Methyl, Ethyl, Propyl Substitutions)
The size and nature of alkyl groups at the 5-position can influence the molecule's physical properties and biological interactions. While extensive biological data comparing simple alkyl chains is limited, structural studies provide foundational insights. A comparison of the crystal structures of 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole reveals that despite crystallizing in different space groups, their molecular packing and hydrogen-bonding networks are quite similar. researchgate.net This suggests that small, non-bulky alkyl groups may not drastically alter the core pharmacophore's presentation to a target protein. However, even subtle changes can be significant. In one study of antimicrobial agents, the methyl derivative was found to be the most active compound in the series. nih.gov
Aromatic and Heteroaromatic Substituent Effects
Introducing aromatic and heteroaromatic rings at the 5-position dramatically expands the potential for biological activity by introducing a wide range of electronic and steric properties, as well as additional hydrogen bonding opportunities.
SAR studies on antimicrobial agents have shown that the nature and substitution pattern of a phenyl ring at the 5-position are critical. For example, in a series of 2-arylamino-5-(substituted)-1,3,4-thiadiazoles, chloro-substituted derivatives demonstrated greater fungicidal activity than methylated ones. nih.gov The position of the substituent is also crucial; para-chlorinated compounds were generally the most active. nih.gov Similarly, for antitubercular agents, derivatives with a substituent at the para position of an aromatic ring were active, whereas those with meta-position substituents were inactive. nih.gov
The introduction of heteroaromatic rings can also yield potent compounds.
2-Amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole was found to possess antibacterial activity. nih.gov
The cytotoxic activity of certain 1,3,4-thiadiazole (B1197879) derivatives was significantly enhanced when a furan (B31954) ring was present at the 5th position. mdpi.com
Megazol, or 2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole , is a known antimicrobial agent, demonstrating the utility of an imidazole (B134444) moiety at this position. nih.gov
Table 2: Influence of 5-Position Aromatic/Heteroaromatic Substituents
| Scaffold | Substituent at 5-Position | Biological Activity | Key SAR Finding | Reference |
|---|---|---|---|---|
| 2-amino-1,3,4-thiadiazole | p-Chlorophenyl | Antifungal | More active than methylated analogs. | nih.gov |
| 2-amino-1,3,4-thiadiazole | Furan | Cytotoxic | Showed significant cytotoxic activity. | mdpi.com |
| 2-amino-1,3,4-thiadiazole | 1-methyl-5-nitro-2-imidazolyl | Antimicrobial | Forms the known antimicrobial drug Megazol. | nih.gov |
| Azetidinone-thiadiazole | p-Substituted Phenyl | Antitubercular | Para-substituted compounds are active; meta are inactive. | nih.gov |
Role of Amine Group Derivatization in Modulating Activity
Derivatization of the 2-amino group is a common strategy to fine-tune the pharmacological properties of 2-amino-1,3,4-thiadiazole compounds. The modifications can range from simple alkylation to acylation, each imparting different characteristics to the final molecule.
For antibacterial activity, a free primary amine is often optimal. nih.gov When this amine group is substituted, the activity is generally observed to decrease. A study on derivatives of 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole established a clear hierarchy of activity based on the amine substituent: the free amine conferred maximum activity, which then decreased in the order of methyl > ethyl > phenyl substitution. nih.gov This suggests that increasing the steric bulk on the 2-amino group is detrimental to antibacterial action in this series. nih.gov
Acylation of the amino group represents another important derivatization. In the development of selective antagonists for the human adenosine (B11128) A₃ receptor, N-acetyl or N-propionyl substitutions on aminothiadiazole templates led to a great increase in binding affinity and selectivity. nih.gov This indicates that for certain targets, introducing an amide functionality is a highly effective strategy to enhance specific interactions within the receptor's binding pocket.
Rational Design Principles for Enhanced Pharmacological Efficacy
The development of potent and selective this compound derivatives has increasingly moved towards rational design approaches, leveraging computational tools and known pharmacophoric features of biological targets. researchgate.netnih.gov
One successful strategy is molecular hybridization . This involves combining the thiadiazole scaffold with structural motifs from known active compounds. For example, a series of novel anticancer agents was designed by hybridizing a 2-amino-1,3,4-thiadiazole derivative (FABT ) with Semaxanib, an experimental tyrosine kinase inhibitor. vensel.org This approach led to the discovery of a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. vensel.org
Another powerful principle is scaffold hopping or bioisosteric replacement , where a core part of a known inhibitor is replaced by the thiadiazole ring to generate novel chemical entities with potentially improved properties. mdpi.comresearchgate.net In the design of new VEGFR-2 inhibitors, the thiazolidine-2,4-dione head of a lead compound was replaced by a substituted 2,3-dihydro-1,3,4-thiadiazole moiety. researchgate.net This modification, guided by computational docking, resulted in a new derivative with remarkably low IC₅₀ values against cancer cell lines and potent VEGFR-2 inhibition. researchgate.net
Furthermore, rational design is not limited to target binding alone but also incorporates the optimization of physicochemical properties that govern bioavailability. rsc.org The assessment of parameters like solubility and membrane permeability is an essential component of modern drug design, ensuring that a potent compound can reach its site of action in the body. nih.gov
Derivatization, Functionalization, and Coordination Chemistry of 2 Amino 5 Methyl 1,3,4 Thiadiazole
Synthesis of Novel Heterocyclic Derivatives Incorporating the 2-Amino-5-methyl-1,3,4-thiadiazole Moiety
The functional groups of this compound, particularly the amino group and the ring nitrogen atoms, serve as reactive sites for the synthesis of more complex molecular architectures, including fused-ring systems and conjugates with biologically significant molecules.
Formation of Fused-Ring Systems
The creation of fused-ring systems is a key strategy in heterocyclic chemistry to develop rigid, planar molecules with unique electronic properties and potential pharmacological activities. The 2-amino-1,3,4-thiadiazole (B1665364) core can undergo condensation reactions with bifunctional reagents to yield such systems. A notable example is the cyclic condensation with 1,3-dicarbonyl compounds. This reaction leads to the formation of fused pyrimidine rings, resulting in compounds such as 5-methyl-7H-1,3,4-thiadiazolo[3,2-a]pyrimidin-7-one researchgate.net. The structure of these products is typically confirmed through alternative synthesis routes, for instance, by reacting 2-amino-1,3,4-thiadiazole with α-bromocrotonic acid to form the isomeric structure, thereby verifying the initial structural assignment researchgate.net.
Conjugation with Biomolecules (e.g., Amino Acids, Peptides)
To enhance bioavailability and target specificity, heterocyclic compounds are often conjugated with biomolecules like amino acids and peptides. A novel series of 2-amino-5-aryl-thiadiazole analogs of amino acids and dipeptides has been synthesized through a solution-phase technique researchgate.net. This method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and N-methyl morpholine (NMM) as a base to facilitate the formation of an amide bond between the thiadiazole moiety and the amino acid or peptide researchgate.net. The structures of these newly synthesized thiadiazolopeptides are rigorously confirmed using spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry researchgate.net.
Complexation with Metal Ions
The nitrogen and sulfur atoms within the this compound ring and its derivatives make it an excellent ligand for coordinating with various metal ions. The resulting metal complexes often exhibit distinct physical, chemical, and biological properties compared to the parent ligand.
Synthesis and Characterization of Metal Complexes (e.g., Copper(II) and Nickel(II) Complexes)
The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, such as ethanol.
Copper(II) Complexes: Copper(II) complexes of 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and extensively characterized. For example, a Cu(II) complex with 2-benzylmercapto-5-methyl-1,3,4-thiadiazole was prepared by dissolving the ligand and copper(II) chloride dihydrate in absolute ethanol and allowing the solvent to evaporate, which yielded green prismatic crystals researchgate.net. Single-crystal X-ray diffraction analysis revealed that the Cu(II) ion is coordinated by two chloride ions and two monodentate thiadiazole ligands, resulting in a distorted square planar geometry researchgate.nettandfonline.com. The thiadiazole ligand coordinates through one of the ring nitrogen atoms researchgate.nettandfonline.com. Spectroscopic and magnetic studies are crucial for characterization. FTIR spectroscopy confirms the coordination, and magnetic susceptibility analysis indicates the paramagnetic nature of the Cu(II) ion in the complex researchgate.nettandfonline.com.
Nickel(II) Complexes: Nickel(II) complexes of 2,5-diamino-1,3,4-thiadiazole have been prepared and their structures proposed based on spectral and magnetic data nih.gov. The electronic spectra of these Ni(II) complexes often display bands that are characteristic of an octahedral geometry nih.gov. For instance, a band observed around 12,240 cm⁻¹ is assigned to the ³A₂g → ³T₂g transition, which is indicative of an octahedral arrangement nih.gov. The magnetic moment values for these Ni(II) complexes, typically in the range of 3.53–4.26 B.M., further support the proposed octahedral geometry nih.gov. The ligand in these complexes can act as a tridentate neutral ligand, coordinating to the metal ion through the sulfur atom and the nitrogen atoms of the amino groups nih.gov.
Below is a data table summarizing typical characterization data for such metal complexes.
| Complex Type | Metal Ion | Geometry | Magnetic Moment (μeff) | Key Spectroscopic Features |
| Thiadiazole Derivative Complex | Cu(II) | Distorted Square Planar | Paramagnetic | Coordination confirmed by FTIR; structure determined by X-ray diffraction researchgate.nettandfonline.com. |
| Diamino-thiadiazole Complex | Ni(II) | Octahedral | 3.53–4.26 B.M. | Electronic spectra show bands indicative of octahedral geometry (e.g., ³A₂g → ³T₂g transition) nih.gov. |
Influence of Metal Coordination on Biological Activities
A significant aspect of studying metal complexes of thiadiazole derivatives is the observation that coordination to a metal ion often enhances the biological activity of the parent ligand. This phenomenon is attributed to factors such as changes in lipid solubility, charge distribution, and steric factors upon chelation.
Numerous studies have demonstrated the enhanced antimicrobial and antifungal properties of metal complexes of 2-amino-1,3,4-thiadiazole derivatives.
Antibacterial and Antifungal Activity: Metal complexes of a Schiff-Mannich base derived from 2-amino-5-mercapto-1,3,4-thiadiazole were found to be more effective against various bacterial and fungal strains than a standard drug jmchemsci.com. Similarly, in vivo evaluations of metal complexes of 2,5-diamino-1,3,4-thiadiazole showed greater activity against several microorganisms when compared to the parent compound nih.govsemanticscholar.org.
Antifungal Specificity: Complexes of Co(II), Ni(II), and Cu(II) with 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole exhibited in vitro antifungal activity against Aspergillus and Candida species nih.gov. The metal complexes showed a marked increase in antifungal activity compared to the free ligand, which was significantly less active than the standard drug clotrimazole dovepress.com. It is well-known that the biological activity of a ligand can be increased upon coordination with a metal ion jmchemsci.com.
The following table presents a conceptual comparison of the biological activity between a ligand and its metal complexes based on research findings.
| Compound | Organism Type | Biological Activity |
| 2-Amino-1,3,4-Thiadiazole Derivative (Ligand) | Bacteria, Fungi | Moderate Activity jmchemsci.comdovepress.com |
| Metal Complex of the Ligand (e.g., Cu(II), Ni(II)) | Bacteria, Fungi | Significantly Enhanced Activity nih.govjmchemsci.comsemanticscholar.orgnih.govdovepress.com |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of 2-Amino-5-methyl-1,3,4-thiadiazole by probing the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. chemicalbook.com The methyl group (CH₃) protons typically appear as a singlet, and the amino group (NH₂) protons also produce a characteristic signal. The exact chemical shifts can vary depending on the solvent used. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. chemicalbook.comspectrabase.com Key signals correspond to the methyl carbon, the carbon atom of the thiadiazole ring bonded to the methyl group, and the carbon atom of the ring bonded to the amino group. chemicalbook.com
A representative dataset for the NMR spectral analysis of this compound is presented below:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.4 | Singlet | -CH₃ |
| ¹H | ~7.2 | Singlet (broad) | -NH₂ |
| ¹³C | ~15 | Quartet | -CH₃ |
| ¹³C | ~150 | Singlet | C-CH₃ (ring) |
| ¹³C | ~170 | Singlet | C-NH₂ (ring) |
| Note: Chemical shifts are approximate and can vary based on experimental conditions. |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chemicalbook.comnih.gov
The IR spectrum exhibits characteristic absorption bands that confirm the presence of the amino (N-H) and methyl (C-H) groups, as well as vibrations associated with the C=N and C-S bonds within the thiadiazole ring. jmchemsci.comresearchgate.netresearchgate.net
Key vibrational frequencies observed in the IR spectrum of this compound are summarized in the following table:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 3100 | N-H stretching | Amino (-NH₂) |
| 2950 - 2850 | C-H stretching | Methyl (-CH₃) |
| ~1620 | N-H bending | Amino (-NH₂) |
| ~1550 | C=N stretching | Thiadiazole ring |
| ~1400 | C-H bending | Methyl (-CH₃) |
| ~670 | C-S stretching | Thiadiazole ring |
| Note: Wavenumbers are approximate and represent typical ranges for the assigned vibrations. |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. nih.govufz.de
In a typical mass spectrum, the compound is ionized, and the resulting molecular ion ([M]⁺ or protonated molecule [M+H]⁺) is detected. The exact mass of this ion confirms the molecular formula (C₃H₅N₃S). ufz.de High-resolution mass spectrometry can provide this information with high accuracy.
The fragmentation of the molecular ion under techniques like collision-induced dissociation (CID) yields a series of smaller fragment ions. ufz.denih.gov The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the methyl group and the amino group to the thiadiazole ring. nih.gov For instance, the fragmentation of related 1,3,4-thiadiazole (B1197879) derivatives often involves the decomposition of the thiadiazole ring. nih.gov
| m/z Value | Ion | Description |
| 116.0277 | [M+H]⁺ | Protonated molecular ion |
| Various | Fragment Ions | Result from the cleavage of the molecular ion, providing structural clues. |
| Note: The m/z value for the molecular ion is based on the protonated species [M+H]⁺. ufz.de |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive three-dimensional structure of this compound in the solid state. By diffracting X-rays through a single crystal of the compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. researchgate.netdocumentsdelivered.com
A key feature of the crystal structure is an extensive three-dimensional hydrogen-bonding network. researchgate.net The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atoms (N3 and N4) of the thiadiazole ring serve as hydrogen bond acceptors. researchgate.net
Molecules of this compound form dimers through N-H···N interactions. researchgate.net These dimers are then further linked to other dimers, creating a robust three-dimensional polymeric network. This is a significant distinction from the parent compound, 2-amino-1,3,4-thiadiazole (B1665364), where the hydrogen bonding results in a flatter, ribbon-like array. researchgate.net The specific interactions involve both N3 and N4 atoms of the thiadiazole ring, contributing to the stability of the crystal lattice. researchgate.net
| Donor-H···Acceptor | Description | Graph Set Motif |
| N-H···N3 | Forms molecular dimers | R²₂(8) |
| N-H···N4 | Links dimers into a 3D network | - |
| Note: The graph set motif R²₂(8) denotes a ring pattern formed by two donor and two acceptor atoms, encompassing eight atoms in total. researchgate.net |
Computational Chemistry and in Silico Approaches to 2 Amino 5 Methyl 1,3,4 Thiadiazole Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 2-Amino-5-methyl-1,3,4-thiadiazole, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been employed to elucidate its geometric and electronic properties. acs.orgsapub.orgresearchgate.net
Theoretical studies have confirmed that the amino tautomer of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is generally the most stable form. researchgate.net The presence of different substituents on the thiadiazole ring can influence the electronic properties and reactivity of the molecule. For instance, the introduction of electron-withdrawing groups can affect the delocalization of electron density and donor-acceptor interactions. sapub.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. sapub.org A smaller energy gap suggests higher reactivity. In one study on a related thiadiazole derivative, the HOMO was located over the thiadiazole ring and the amino group, while the LUMO was situated on a phenyl ring substituent, indicating that an electronic transition would involve a charge transfer from the thiadiazole moiety to the substituent. sapub.org This intramolecular charge transfer is believed to be responsible for the biological activities observed in this class of compounds. sapub.org
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | ~2.426 eV | Indicates chemical reactivity and biological activity potential. |
| Amino Group Rotational Barrier | ~6.08 kcal/mol | Relates to the conformational flexibility of the amino substituent. |
| Tautomerization Energy Difference (Amino vs. Imino) | ~4.45 kcal/mol | Confirms the predominance of the more stable amino tautomer. acs.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to study the interactions between 1,3,4-thiadiazole (B1197879) derivatives and biological targets, such as enzymes and proteins, which is crucial for drug discovery. nih.govnih.gov
Derivatives of 2-amino-1,3,4-thiadiazole have been docked into the active sites of various enzymes to predict their binding affinities and modes of interaction. nih.govnih.govresearchgate.net For example, thiadiazole compounds have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. nih.gov Docking studies of these compounds have revealed key interactions, such as hydrogen bonds and arene-arene interactions with specific amino acid residues in the enzyme's active site, which are believed to be responsible for their inhibitory activity. nih.gov
In another study, newly synthesized 1,3,4-thiadiazole derivatives were evaluated as potential inhibitors for several SARS-CoV-2 target enzymes, including the main protease (Mpro). nih.gov The docking scores indicated promising binding affinities for some of the synthesized compounds. nih.gov These in silico findings are instrumental in prioritizing compounds for further experimental testing.
Molecular Dynamics (MD) Simulations for Conformational Behavior
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations provide valuable insights into the stability of ligand-protein complexes predicted by molecular docking. nih.goverciyes.edu.trnih.gov
By simulating the behavior of the complex in a biological environment (often in a water system) for a certain period (e.g., 100 nanoseconds), researchers can assess the stability of the interactions. nih.goverciyes.edu.tr Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the conformational changes of both the ligand and the protein. A stable complex will generally show minimal deviations and fluctuations over the simulation time. nih.gov
For instance, MD simulations have been used to confirm the stability of complexes between thiadiazole derivatives and enzymes like the 14-α demethylase from Candida species and caspase-3. erciyes.edu.trnih.gov These simulations can reveal whether the key interactions observed in docking are maintained over time, thus providing a more dynamic and realistic picture of the binding event. nih.gov
Prediction of Activity Spectra for Substances (PASS) and Other Predictive Modeling
In silico predictive models are crucial for the early-stage assessment of the potential biological activities of chemical compounds. The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given organic molecule based on its 2D structure. youtube.comresearchgate.netgenexplain.com The input is the structural formula of a compound, and the output is a list of potential biological activities with their respective probabilities (Pa for probable activity and Pi for probable inactivity). youtube.comresearchgate.net
The PASS algorithm is based on a large training set of known biologically active substances and their structure-activity relationships. genexplain.com This tool can be particularly useful in the initial stages of research to identify potential therapeutic applications for novel compounds like derivatives of this compound that may not have been experimentally tested for a broad range of activities. youtube.com The predictions can guide further experimental investigations into the most promising biological effects, such as antimicrobial, anticancer, or anti-inflammatory activities. researchgate.net The average accuracy of PASS predictions is reported to be around 95%. genexplain.com
Other predictive models, such as Quantitative Structure-Activity Relationship (QSAR) studies, are also employed to correlate the chemical structure of compounds with their biological activity. These models help in understanding which structural features are important for a particular activity and can be used to design more potent analogs.
Future Research Directions and Therapeutic Prospects
Exploration of New Biological Targets for 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives
The structural versatility of the this compound core allows for a multitude of chemical modifications, leading to derivatives with the potential to interact with a wide array of biological targets. Future research will focus on systematically exploring these interactions to uncover novel therapeutic applications.
The antimicrobial potential of these derivatives is a significant area of interest. With the rise of antibiotic-resistant bacteria, there is an urgent need for new classes of antibacterial agents. Research has shown that certain 2-amino-5-R-1,3,4-thiadiazole derivatives exhibit considerable antimicrobial activity. nih.gov In some studies, the methyl derivative has been identified as the most active compound in a series, highlighting the importance of the 5-methyl substitution. nih.gov The covalent attachment of these derivatives to other biologically active compounds with different mechanisms of action could lead to synergistic effects, resulting in improved activity and reduced toxicity. dovepress.com
In the realm of oncology, derivatives of the 2-amino-1,3,4-thiadiazole (B1665364) scaffold have shown promise as anticancer agents. nih.gov The cytostatic properties of the parent compound, 2-amino-1,3,4-thiadiazole, have spurred the development of numerous derivatives with potential anticancer activity. nih.gov These compounds can induce apoptosis in cancer cells by targeting specific molecular pathways, such as topoisomerase II, leading to DNA damage and cell cycle arrest. The mesoionic nature of the 1,3,4-thiadiazole (B1197879) ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets. nih.gov
Furthermore, the antiviral activity of 2-amino-1,3,4-thiadiazole derivatives is a growing field of investigation. mdpi.com Novel derivatives have been patented for their activity against viruses like the human cytomegalovirus (HCMV). mdpi.com The 2-amino-1,3,4-thiadiazole moiety is considered a valuable pharmacophore for developing new antiviral agents. mdpi.com
Table 1: Investigated Biological Targets of 2-Amino-1,3,4-Thiadiazole Derivatives
| Derivative Class | Biological Target/Activity | Therapeutic Area |
| 2-Amino-5-alkyl-1,3,4-thiadiazoles | Bacterial cell membrane disruption | Antimicrobial |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Topoisomerase II inhibition, Apoptosis induction | Anticancer |
| Substituted 2-amino-1,3,4-thiadiazoles | Viral polymerase inhibition | Antiviral |
| Metal complexes of 2-amino-1,3,4-thiadiazole derivatives | Enhanced antifungal activity | Antimicrobial |
Development of Advanced Delivery Systems and Nanomedicine Applications
To enhance the therapeutic efficacy and minimize potential side effects of this compound derivatives, the development of advanced drug delivery systems is a critical future direction. While specific research on nanoformulations of this compound is still emerging, the broader field of nanomedicine offers significant promise.
Nano-delivery systems, such as nanoparticles and liposomes, can improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. These carriers can be engineered to target specific tissues or cells, thereby increasing the concentration of the drug at the site of action and reducing systemic toxicity. For instance, encapsulating a potent anticancer derivative of this compound within a liposomal formulation could enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to actively direct the drug to cancer cells overexpressing specific receptors. This targeted approach would be particularly beneficial for potent derivatives that may have off-target effects.
Addressing Drug Resistance with Novel Thiadiazole-Based Agents
Drug resistance is a major obstacle in the treatment of infectious diseases and cancer. The development of novel therapeutic agents that can overcome existing resistance mechanisms is a paramount goal. Derivatives of 2-amino-1,3,4-thiadiazole have shown potential in this area. nih.govresearchgate.net
The emergence of multidrug-resistant strains of bacteria necessitates the exploration of new antimicrobial agents with novel mechanisms of action. The ability of this compound derivatives to disrupt microbial cell membranes presents a mechanism that may be less susceptible to the development of resistance compared to antibiotics that target specific enzymes.
In cancer therapy, resistance to chemotherapeutic drugs often involves mechanisms such as increased drug efflux, alterations in drug targets, and activation of survival pathways. The development of 2-amino-1,3,4-thiadiazole derivatives that can bypass these resistance mechanisms is a key area of future research. This could involve designing compounds that are not substrates for drug efflux pumps or that can inhibit multiple cellular targets, making it more difficult for cancer cells to develop resistance. The combination of these thiadiazole derivatives with existing anticancer drugs is another promising strategy to overcome resistance and achieve synergistic therapeutic effects.
Interdisciplinary Research Integrating Synthesis, Biology, and Computational Science
The future development of effective therapeutics based on the this compound scaffold will heavily rely on a collaborative, interdisciplinary approach. The integration of synthetic chemistry, molecular biology, and computational science is essential for the rational design and optimization of these compounds.
Synthetic chemists will continue to play a crucial role in creating diverse libraries of this compound derivatives with novel substitutions and functionalities. chemmethod.com This will provide a broad chemical space for biological screening.
Molecular biologists will be responsible for elucidating the mechanisms of action of these compounds and identifying their specific cellular targets. High-throughput screening assays will be vital for rapidly assessing the biological activity of newly synthesized derivatives.
Computational scientists will employ a range of in silico tools to guide the drug discovery process. Molecular modeling and docking studies can predict the binding of thiadiazole derivatives to specific protein targets, helping to prioritize compounds for synthesis and biological testing. Quantitative structure-activity relationship (QSAR) studies can identify the key structural features that contribute to the biological activity of these compounds, enabling the design of more potent and selective derivatives. This integrated approach will accelerate the discovery and development of the next generation of this compound-based therapeutics.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 2-amino-5-methyl-1,3,4-thiadiazole with high purity?
- Answer : The compound is typically synthesized via cyclization reactions involving thiourea derivatives. A reported protocol involves reacting chlorinated intermediates with thiourea in methanol under reflux conditions, yielding ~98% purity after recrystallization . Key steps include:
- Reaction setup : Ethanol-water solvent system (1:1 v/v) with CoCl₂·6H₂O as a catalyst .
- Purification : Slow solvent evaporation over 5 days to obtain crystalline products .
- Validation : NMR (δ 2.59 ppm for CH₃ group) and elemental analysis confirm structure .
Q. How can thermodynamic stability and substituent effects be evaluated for alkyl-substituted thiadiazoles?
- Answer : Calorimetric techniques (rotating bomb combustion, Calvet microcalorimetry) and computational methods (DFT) are used to determine standard molar enthalpies of formation. For example:
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Answer :
- Anticancer : MTT assay against MCF-7 breast cancer cells (IC₅₀ values reported at 12–25 μM) .
- Antimicrobial : Agar diffusion assays using E. coli and S. aureus (zone of inhibition ≥15 mm at 100 μg/mL) .
- Neuroprotective : Glutamate-induced oxidative stress models in neuronal cell lines .
Advanced Research Questions
Q. How do quantum chemistry methods (DFT/MP2) resolve contradictions in the proposed multi-stage synthesis mechanism?
- Answer : Computational studies reveal two pathways for tautomerization:
- Pathway 1 (Deprotonation-Tautomerism): Activation barrier = 28.3 kcal/mol (DFT) vs. 32.1 kcal/mol (MP2).
- Pathway 2 (Direct Rearrangement): Barrier = 35.6 kcal/mol (DFT) vs. 40.2 kcal/mol (MP2).
MP2 overestimates barriers due to electron correlation limitations, but both methods confirm Pathway 1 as dominant .
Q. What structural modifications enhance fluorescence properties in thiadiazole derivatives?
- Answer : Conjugation extension (e.g., styryl substituents) induces red shifts in emission spectra:
Q. How do coordination modes of this compound influence metal complex geometries?
- Answer : The ligand acts as a monodentate N-donor in Co(II) complexes, forming distorted tetrahedral geometries:
- Bond lengths : Co–N = 2.004–2.009 Å; Co–Cl = 2.2416–2.2590 Å .
- Hydrogen bonding : Intermolecular N–H⋯Cl/N interactions stabilize layered crystal structures .
Substituents on the thiadiazole ring modulate ligand field strength and supramolecular assembly.
Q. What strategies address discrepancies in SAR studies for anticancer activity?
- Answer : Contradictions arise from substituent electronic vs. steric effects. For example:
- Electron-withdrawing groups (e.g., CF₃) improve cytotoxicity (IC₅₀ = 8.2 μM) but reduce solubility .
- Alkyl chains balance lipophilicity and bioavailability (logP = 1.8–2.5 optimal) .
Multi-parametric optimization (QSPR models) and in silico docking (e.g., Bcl-2 inhibition) resolve such conflicts .
Methodological Notes
- Synthesis Optimization : Monitor reaction kinetics via HPLC to avoid byproducts (e.g., dimerization) .
- Data Validation : Cross-reference computational results (DFT/MP2) with experimental thermochemistry to mitigate method-specific errors .
- Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
